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Introduction
Nigerose, also known as sakebiose, is a disaccharide composed of two glucose units linked by

an α-1,3-glycosidic bond. As a rare sugar, it is not as abundant in nature as sucrose or maltose,

but its unique structural properties and potential biological activities have garnered increasing

interest within the scientific community. This technical guide provides a comprehensive

overview of the natural sources of nigerose, its quantitative occurrence, and detailed

methodologies for its extraction, identification, and quantification.

Nigerose is found in a variety of natural products, most notably in honey, Japanese sake, and

as a structural component of the polysaccharide nigeran, which is produced by certain fungi. Its

presence in these sources is a result of specific enzymatic activities or chemical processes.

Understanding the natural distribution and concentration of nigerose is crucial for research into

its potential applications as a prebiotic, an immunomodulator, or a functional food ingredient.

This guide is intended to serve as a valuable resource for researchers, scientists, and

professionals in the field of drug development who are investigating the properties and

applications of nigerose.
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Nigerose is found in several natural sources, with its concentration varying depending on the

origin and processing of the material. The primary natural occurrences are in honey, fermented

beverages like Japanese sake, and as a constituent of fungal polysaccharides.

Honey
Honey is a complex mixture of sugars, with fructose and glucose being the most abundant. It

also contains a variety of minor oligosaccharides, including nigerose.[1][2] The presence of

nigerose in honey is attributed to the enzymatic activity of α-glucosidases from bees and to

non-enzymatic acid-catalyzed reversion reactions of glucose.[2] The concentration of nigerose
in honey is generally low and can vary significantly based on the floral source, geographical

origin, and storage conditions of the honey.

Japanese Sake
Japanese sake, a traditional alcoholic beverage brewed from rice, is another notable source of

nigerose.[3] During the fermentation process, enzymes produced by the koji mold (Aspergillus

oryzae), particularly α-glucosidases, act on the starch-derived glucose and maltose, leading to

the formation of various oligosaccharides, including nigerose.[4] The concentration of

oligosaccharides in sake, including disaccharides like nigerose, can range from 200 to 2000

ppm.

Fungal Polysaccharides (Nigeran)
Nigerose is a fundamental repeating unit of the polysaccharide nigeran, a cell wall component

of several species of fungi, most notably Aspergillus niger. Nigeran is a linear glucan with

alternating α-(1,3) and α-(1,4)-glycosidic linkages. Partial hydrolysis of nigeran, either through

enzymatic or acidic methods, yields nigerose. The cell wall of Aspergillus niger is composed of

73-83% neutral carbohydrates, with nigeran being a significant component.

Quantitative Data on Nigerose Occurrence
The following table summarizes the available quantitative data on the concentration of

nigerose in various natural sources. It is important to note that these values can vary

significantly.
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Natural Source
Specific
Variety/Condition

Nigerose
Concentration

Reference(s)

Honey
Spanish Unifloral

Honeys (general)

Quantified, but

specific values not

tabled

Italian Honeys (Sulla

and Citrus)

6.5 mg/g and 7.9

mg/g, respectively

Italian Honeys

(Chestnut and Acacia)

8.86 mg/g and 9.56

mg/g, respectively

Japanese Sake

General

(Oligosaccharides

DP=2-8)

DP=3-8 estimated at

200-2000 ppm

Fungal Cell Wall Aspergillus niger

Nigeran is a major

component of the cell

wall, which is 73-83%

carbohydrate

Biosynthesis of Nigeran in Aspergillus niger
The primary source of nigerose from fungi is through the hydrolysis of nigeran. Therefore,

understanding the biosynthesis of nigeran is key to understanding the natural production of its

constituent disaccharide. The biosynthesis of nigeran in Aspergillus niger is a complex process

involving specific enzymes.

Recent research has identified a key gene, nigeran synthase (nisA), which is an ortholog of the

α-1,3-glucan synthase gene agsB in Aspergillus luchuensis and Aspergillus niger. This enzyme

is responsible for polymerizing glucose units to form the alternating α-1,3 and α-1,4 linkages

that characterize nigeran. The synthesis of α-glucans in Aspergillus niger is carried out by α-

glucan synthase enzymes encoded by ags genes.

The proposed biosynthetic pathway involves the action of nigeran synthase on UDP-glucose as

a substrate to form the nigeran polymer. The regulation of this pathway is complex and is

influenced by various cellular signaling pathways, including those related to cell wall integrity.
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UDP-Glucose Nigeran Synthase
(nisA / agsB)

Nigeran
(α-1,3/α-1,4-glucan)

Polymerization
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Biosynthesis of the nigeran polysaccharide in Aspergillus.

Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification

of nigerose from its natural sources.

Extraction and Purification of Nigeran from Aspergillus
niger
This protocol describes a general procedure for the extraction and purification of nigeran from

the mycelium of Aspergillus niger.

Fungal Culture and Biomass Harvesting:

Culture Aspergillus niger in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-

30°C with shaking for 5-7 days.

Harvest the mycelial biomass by filtration through cheesecloth or a similar filter.

Wash the biomass extensively with distilled water to remove any remaining medium

components.

Lyophilize the washed biomass to obtain a dry powder.

Cell Wall Isolation:

Grind the lyophilized mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

Resuspend the powder in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) and disrupt the cells

using a bead beater or sonicator.
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Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the cell walls.

Wash the cell wall pellet multiple times with the buffer and then with distilled water to

remove cytoplasmic contents.

Nigeran Extraction:

Extract the cell wall fraction with hot water (80-100°C) for 1-2 hours. Nigeran is soluble in

hot water.

Centrifuge the suspension at a high speed (e.g., 10,000 x g) to pellet the insoluble cell wall

debris.

Collect the supernatant containing the dissolved nigeran.

Purification of Nigeran:

Concentrate the supernatant by rotary evaporation.

Precipitate the nigeran by adding 3-4 volumes of cold ethanol and incubating at 4°C

overnight.

Collect the precipitated nigeran by centrifugation.

Wash the nigeran pellet with ethanol and then diethyl ether, and air-dry.
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Workflow for nigeran extraction from Aspergillus niger.
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Hydrolysis of Nigeran to Nigerose
Nigeran can be hydrolyzed to nigerose using either acid or enzymatic methods.

Acid Hydrolysis:

Dissolve the purified nigeran in a dilute acid solution (e.g., 0.1 N HCl).

Heat the solution at 80-100°C for a controlled period (e.g., 1-4 hours). The reaction time

needs to be optimized to maximize nigerose yield and minimize further hydrolysis to

glucose.

Neutralize the solution with a base (e.g., NaOH).

The resulting solution will contain a mixture of nigerose, glucose, and other

oligosaccharides.

Enzymatic Hydrolysis:

Dissolve the purified nigeran in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

Add a specific nigeran-degrading enzyme, such as nigeranase (mycodextranase).

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a

defined period.

Terminate the reaction by boiling the mixture for 5-10 minutes.

Quantification of Nigerose by High-Performance Anion-
Exchange Chromatography with Pulsed Amperometric
Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates,

including nigerose, in complex matrices like honey and sake.

Sample Preparation:
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Honey: Accurately weigh a honey sample (e.g., 0.1 g) and dissolve it in a known volume of

deionized water (e.g., 100 mL) to achieve a 1:1000 dilution. Filter the solution through a

0.2 µm syringe filter before injection.

Sake: Decarbonate the sake sample if necessary. Dilute the sample (e.g., 20-fold) with a

water/acetonitrile mixture (e.g., 1:1 v/v). Filter the diluted sample through a 0.2 µm syringe

filter.

Nigeran Hydrolysate: Neutralize and dilute the hydrolysate to an appropriate

concentration. Filter through a 0.2 µm syringe filter.

Chromatographic Conditions:

Column: A high-performance anion-exchange column suitable for carbohydrate analysis

(e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for the

separation of oligosaccharides. A simple isocratic method with sodium hydroxide may also

be suitable for disaccharide analysis.

Flow Rate: Typically 0.5 - 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 5 - 25 µL.

Detection:

Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

Waveform: A standard carbohydrate waveform is applied.

Quantification:

Prepare a series of standard solutions of nigerose of known concentrations.

Generate a calibration curve by plotting the peak area against the concentration of the

standards.
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Determine the concentration of nigerose in the samples by comparing their peak areas to

the calibration curve.

Sample Preparation

HPAE-PAD Analysis
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Nigerose Standards
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Workflow for nigerose quantification by HPAE-PAD.

Conclusion
Nigerose is a naturally occurring rare sugar with potential applications in the food and

pharmaceutical industries. Its primary natural sources include honey, Japanese sake, and the
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fungal polysaccharide nigeran. The concentration of nigerose in these sources is variable and

depends on a multitude of factors. This technical guide has provided a detailed overview of the

occurrence of nigerose, its biosynthesis in the form of nigeran, and comprehensive

experimental protocols for its extraction, purification, and quantification. The methodologies and

data presented herein are intended to support further research into the biological functions and

potential applications of this intriguing disaccharide. As analytical techniques continue to

improve, a more detailed and quantitative understanding of the distribution of nigerose in

nature is expected to emerge, further paving the way for its utilization in various scientific and

industrial fields.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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